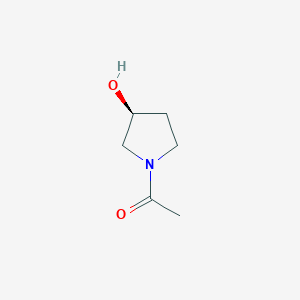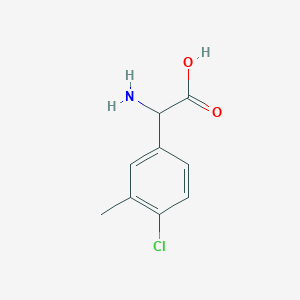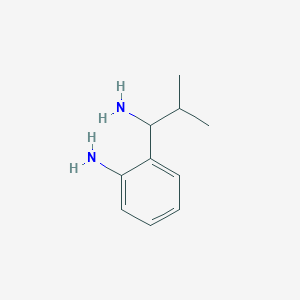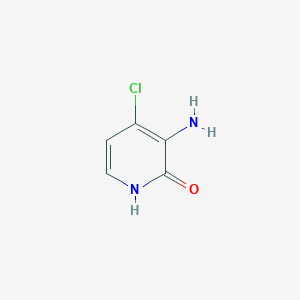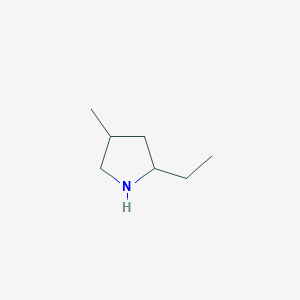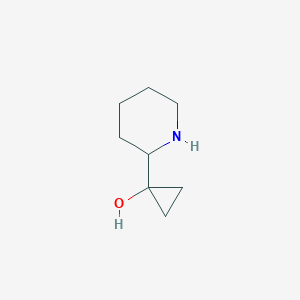![molecular formula C6H2BrCl2N3 B1526296 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-27-0](/img/structure/B1526296.png)
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Descripción general
Descripción
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . They form a large group of heterocyclic compounds and are integral parts of DNA and RNA .
Synthesis Analysis
The synthesis of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinamide . The resulting mixture is then refluxed for 1 hour .Molecular Structure Analysis
The molecular structure of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine consists of a pyrimidine ring fused with a pyrrole ring . The pyrimidine ring contains two nitrogen atoms, while the pyrrole ring contains one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine include a molecular weight of 266.91 . It is a powder that should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Medicinal Chemistry: DPP-IV Inhibitors
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine: serves as a precursor in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors . These inhibitors play a crucial role in managing type 2 diabetes by prolonging the incretin effect, which ultimately helps in maintaining blood glucose levels without significant risks of hypoglycemia or weight gain.
Anticancer Research: Apoptosis Induction
This compound has been utilized in the development of pyrrolopyrimidine derivatives that exhibit potent anticancer activities . Specifically, these derivatives can induce apoptosis in cancer cells, such as HepG2 liver cancer cells, by modulating proapoptotic and antiapoptotic proteins, offering a pathway for targeted cancer therapies.
Agriculture: Agrochemical Synthesis
In the agricultural sector, 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is an intermediate in the synthesis of agrochemicals . These synthesized compounds can be used to develop new pesticides or herbicides, contributing to the protection of crops and enhancement of agricultural productivity.
Material Science: Organic Synthesis
The compound is a valuable intermediate in organic synthesis, contributing to the creation of new materials . Its role in synthesizing various dyes and pigments is particularly noteworthy, as these are essential for a wide range of industrial applications, including textiles and coatings.
Environmental Science: Eco-Friendly Synthesis
Researchers have employed 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in microwave-assisted synthesis processes to create environmentally friendly pathways . This approach reduces the environmental impact of chemical synthesis by minimizing waste and energy consumption.
Biochemistry: Kinase Inhibition
In biochemistry, the compound is used to develop kinase inhibitors . These inhibitors are significant for their role in signaling pathways within cells, and their modulation is crucial for treating diseases where cell signaling goes awry, such as cancer and inflammatory conditions.
Safety and Hazards
The safety information for 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTLHNZGTGLLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)






